

3,4-o-Isopropylidene-shikimic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3,4-o-Isopropylidene-shikimic acid

Cat. No.: B8019588

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An In-depth Technical Guide to 3,4-O-Isopropylidene-shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-O-Isopropylidene-shikimic acid**, a derivative of shikimic acid, highlighting its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Compound Identification

Parameter	Value	Reference
CAS Number	183075-03-8	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₄ O ₅	[1] [3] [5]
Molecular Weight	214.22 g/mol	[5] [6]

Physicochemical Properties

Property	Description	Reference
Physical Form	Solid	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[6]
Purity	Typically available in purities of 97% or higher.	[2] [3]

Biological Activities and Quantitative Data

3,4-O-Isopropylidene-shikimic acid has demonstrated notable anti-inflammatory, analgesic, and antioxidant properties in various preclinical models.

Anti-inflammatory Activity

Experimental Model	Species	Dosing (Oral)	Observed Effect	Reference
Xylene-induced ear edema	Mice	60, 120, 240 mg/kg	Reduction in edema by 18.1-31.4%	[1] [5]
Carrageenan-induced paw edema	Rats	50, 100, 200 mg/kg	Inhibition of edema by 7.8-51.0%	[1] [5]
Cotton pellet-induced granuloma	Rats	50, 100, 200 mg/kg (12 days)	Reduction in granuloma weight by 11.4-24.0%	[1] [5]

Analgesic Activity

Experimental Model	Species	Dosing (Oral)	Observed Effect	Reference
Acetic acid-induced writhing	Mice	60, 120, 240 mg/kg	Reduction in writhing by 15.6-48.9%	[1] [5]
Hot plate test	Mice	60, 120, 240 mg/kg	Increased pain threshold by 10.5-28.5%	[1] [5]

Antioxidant Activity

Assay	IC ₅₀ Value (µg/mL)	Reference
Superoxide radical scavenging	0.214	[1] [5]
Hydroxyl radical scavenging	0.450	[1] [5]

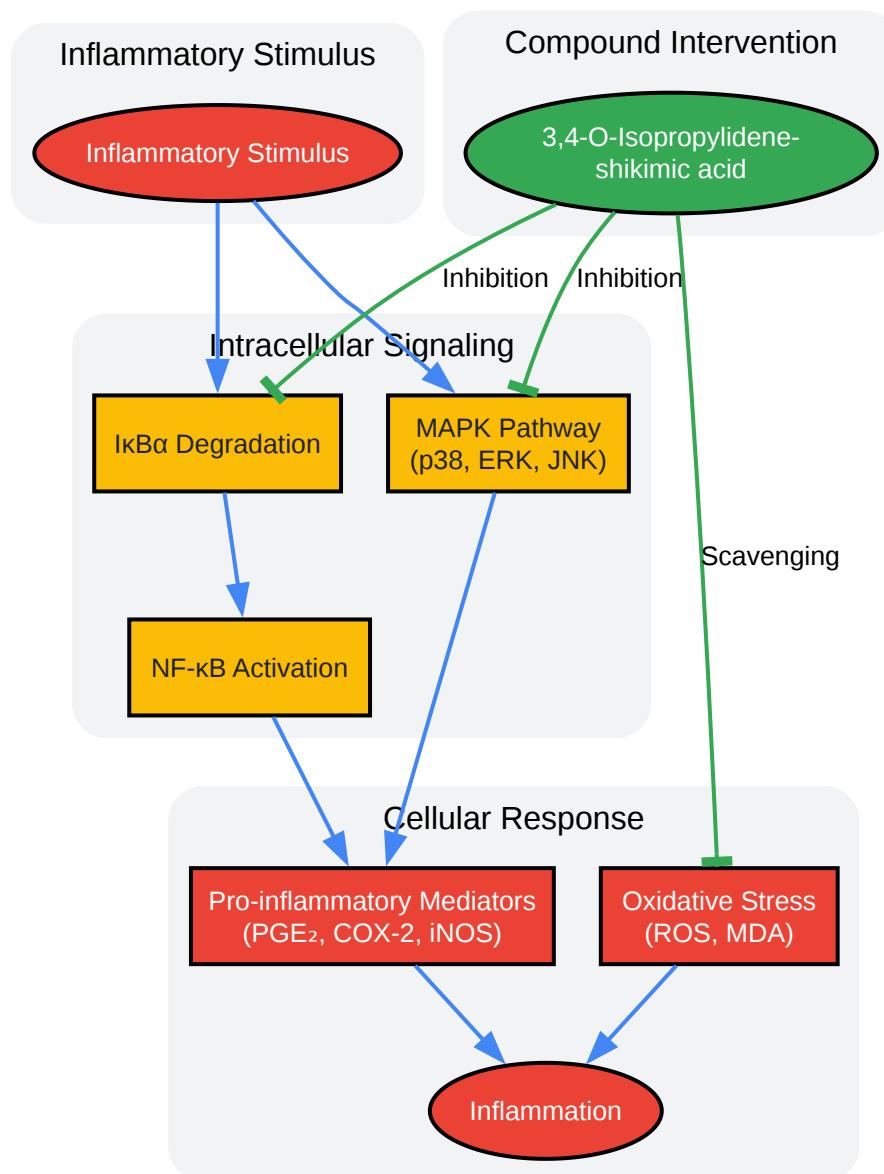
Biochemical Markers in Inflammation

In the carrageenan-induced paw edema model in rats, **3,4-O-Isopropylidene-shikimic acid** was shown to reduce the levels of key inflammatory and oxidative stress markers in the paw tissue.

Marker	Dosing (Oral)	Reduction	Reference
Prostaglandin E ₂ (PGE ₂)	100, 200 mg/kg	12.1 - 15.6%	[2] [5]
Malondialdehyde (MDA)	100, 200 mg/kg	20.8 - 27.6%	[2] [5]

Putative Signaling Pathway

The anti-inflammatory effects of **3,4-O-Isopropylidene-shikimic acid** are believed to be mediated through the modulation of inflammatory signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates a potential mechanism of action.



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Caption: Putative anti-inflammatory signaling pathway of **3,4-O-Isopropylidene-shikimic acid**.

Experimental Protocols

Detailed methodologies for key *in vivo* anti-inflammatory and *in vitro* antioxidant experiments are provided below.

Xylene-Induced Ear Edema in Mice

- Animal Model: Male ICR mice (18-24 g) are used.
- Groups: Animals are divided into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving **3,4-O-Isopropylidene-shikimic acid** (60, 120, and 240 mg/kg).
- Procedure:
 - The test compound or vehicle is administered orally.
 - After 30 minutes, 0.03 mL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.
 - One hour after xylene application, mice are euthanized.
 - Circular sections are removed from both ears and weighed.
 - The degree of edema is calculated as the difference in weight between the right and left ear punches.[\[1\]](#)

Carrageenan-Induced Paw Edema in Rats

- Animal Model: Male Sprague-Dawley rats (110-160 g) are used.
- Groups: Animals are randomized into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving **3,4-O-Isopropylidene-shikimic acid** (50, 100, and 200 mg/kg).
- Procedure:
 - The test compound or vehicle is administered orally.
 - After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
 - Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

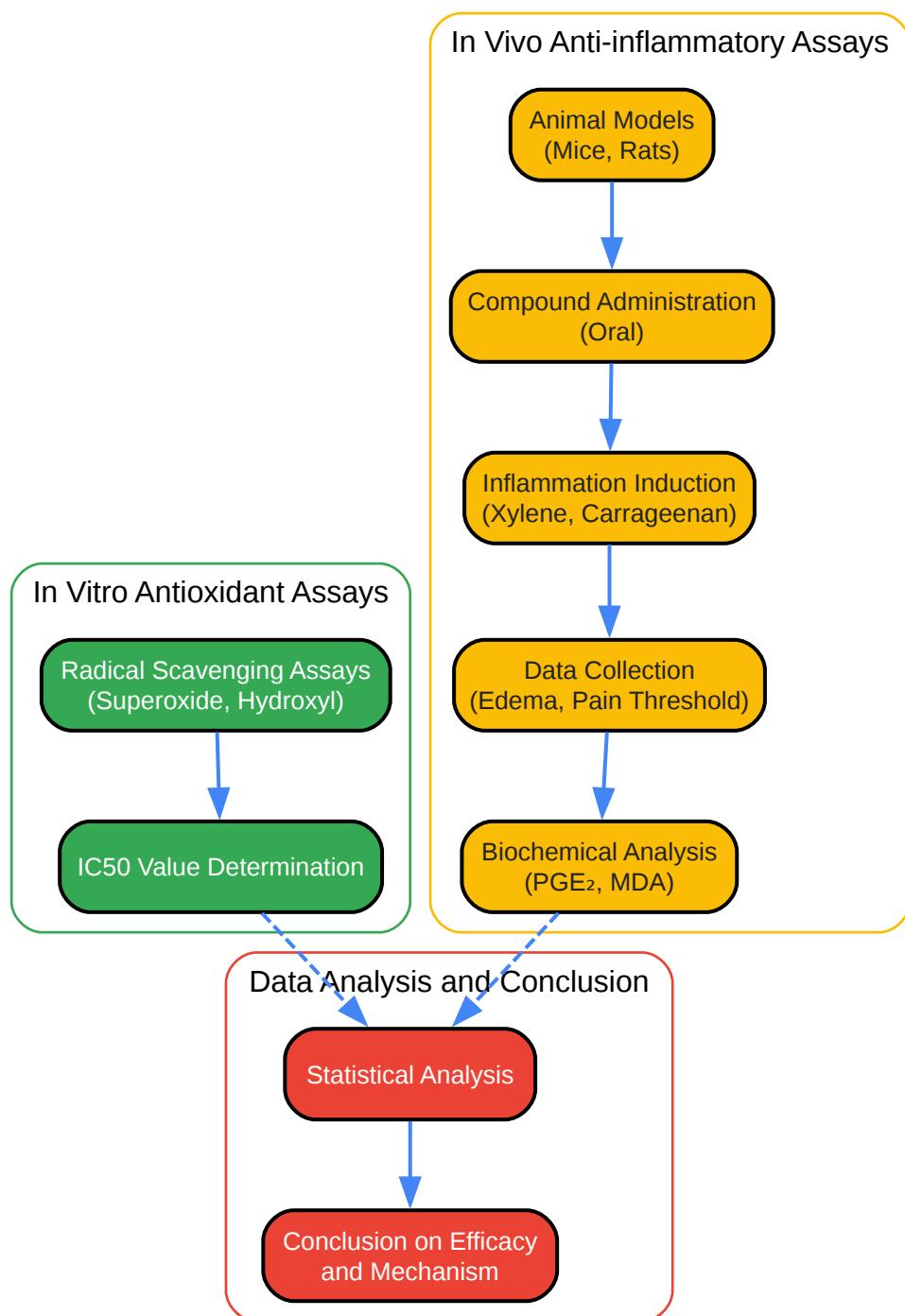
- The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[1]

Superoxide and Hydroxyl Radical Scavenging Assay

- Methodology: Electron spin resonance (ESR) spin-trapping technique is employed.
- Superoxide Radical Scavenging:
 - The superoxide radicals are generated by the hypoxanthine-xanthine oxidase system.
 - 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used as the spin trap.
 - The reaction mixture contains the sample, DMPO, hypoxanthine, and xanthine oxidase in a phosphate buffer.
 - The ESR spectrum of the DMPO-OOH adduct is recorded, and the scavenging activity is determined by the reduction in the signal intensity.
- Hydroxyl Radical Scavenging:
 - Hydroxyl radicals are generated by the Fenton reaction ($\text{FeSO}_4 + \text{H}_2\text{O}_2$).
 - DMPO is used as the spin trap.
 - The reaction mixture includes the sample, DMPO, FeSO_4 , and H_2O_2 in a phosphate buffer.
 - The ESR spectrum of the DMPO-OH adduct is measured, and the scavenging activity is calculated based on the decrease in signal intensity.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory and antioxidant properties of a test compound.



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Caption: General workflow for preclinical evaluation of **3,4-O-Isopropylidene-shikimic acid**.

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